molecular formula C12H16N2O4S B13917025 3-(1,4-Diazepan-1-ylsulfonyl)benzoic acid

3-(1,4-Diazepan-1-ylsulfonyl)benzoic acid

Cat. No.: B13917025
M. Wt: 284.33 g/mol
InChI Key: WGBJANNLJXYEPC-UHFFFAOYSA-N
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Description

3-(1,4-Diazepan-1-ylsulfonyl)benzoic acid is a chemical compound with the molecular formula C13H18N2O4S It is characterized by the presence of a benzoic acid moiety linked to a diazepane ring through a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-Diazepan-1-ylsulfonyl)benzoic acid typically involves the reaction of benzoic acid derivatives with diazepane and sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl linkage. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(1,4-Diazepan-1-ylsulfonyl)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

3-(1,4-Diazepan-1-ylsulfonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,4-Diazepan-1-ylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The diazepane ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a benzoic acid moiety, a diazepane ring, and a sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

3-(1,4-diazepan-1-ylsulfonyl)benzoic acid

InChI

InChI=1S/C12H16N2O4S/c15-12(16)10-3-1-4-11(9-10)19(17,18)14-7-2-5-13-6-8-14/h1,3-4,9,13H,2,5-8H2,(H,15,16)

InChI Key

WGBJANNLJXYEPC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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